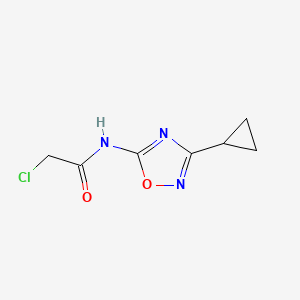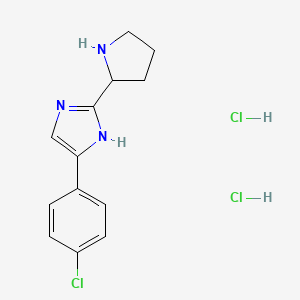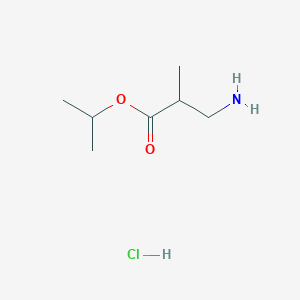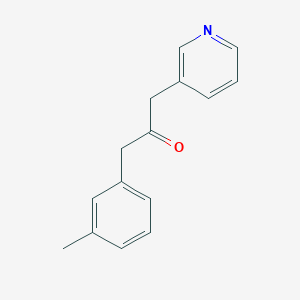
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
While specific synthesis methods for “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available, 1-(2,3-Dichlorophenyl)piperazine is known to be a precursor in the synthesis of aripiprazole .Molecular Structure Analysis
The molecular structure of 1-(2,3-Dichlorophenyl)piperazine consists of a piperazine ring attached to a 2,3-dichlorophenyl group . The exact molecular structure of “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,3-Dichlorophenyl)piperazine include a molecular weight of 267.58 . The exact physical and chemical properties of “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements and Synthesis
- The compound has been involved in studies on molecular rearrangements, specifically in the context of 4-iminomethyl-1,2,3-triazoles. These rearrangements have been utilized for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, showing the compound's role in facilitating the synthesis of new chemical entities (L'abbé et al., 1990).
Antimicrobial and Antioxidant Activities
- A series of compounds, including 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating the potential of these compounds in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).
Antimicrobial Activity of Derivatives
- Derivatives of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, specifically (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, have been synthesized and tested for their antimicrobial activity. These compounds have demonstrated moderate to good activity against various bacterial and fungal organisms, highlighting the compound's relevance in the development of new antimicrobial agents (Swamy et al., 2019).
Structural Analysis and Inhibition Activity
- The crystal structures of derivatives of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been analyzed, with some compounds showing significant α-glycosidase inhibition activity. These findings suggest potential applications in the development of inhibitors for enzymes relevant in various diseases (Gonzaga et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALYNTXJZJHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)








![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)